molecular formula C11H7Cl2NO2 B11859765 2,5-Dichloro-8-methylquinoline-4-carboxylic acid

2,5-Dichloro-8-methylquinoline-4-carboxylic acid

Cat. No.: B11859765
M. Wt: 256.08 g/mol
InChI Key: DCDWUFOKIUCVLA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2,5-Dichloro-8-methylquinoline-4-carboxylic acid, can be achieved through various methods. One common approach is the Doebner–Von Miller synthesis, which involves the reaction of aniline with an aldehyde and pyruvic acid . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents . These methods often require specific reaction conditions, such as high temperatures and acidic environments, to facilitate the formation of the quinoline ring.

Industrial Production Methods

Industrial production of quinoline derivatives typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and the use of ionic liquids have been employed to enhance reaction efficiency and reduce environmental impact . Additionally, green chemistry approaches, including solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of quinoline derivatives include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,5-Dichloro-8-methylquinoline-4-carboxylic acid include other quinoline derivatives such as:

  • 2-Methylquinoline
  • 8-Hydroxyquinoline
  • Chloroquine
  • Quinine

Uniqueness

What sets this compound apart from other quinoline derivatives is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of chlorine atoms and a carboxylic acid group can enhance its antimicrobial and anticancer properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

2,5-dichloro-8-methylquinoline-4-carboxylic acid

InChI

InChI=1S/C11H7Cl2NO2/c1-5-2-3-7(12)9-6(11(15)16)4-8(13)14-10(5)9/h2-4H,1H3,(H,15,16)

InChI Key

DCDWUFOKIUCVLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=CC(=N2)Cl)C(=O)O

Origin of Product

United States

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